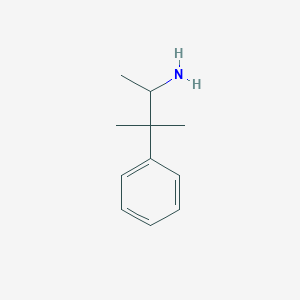

![molecular formula C11H8N2O4 B3268889 3-氨基-4-硝基-[2]萘甲酸 CAS No. 498546-32-0](/img/structure/B3268889.png)

3-氨基-4-硝基-[2]萘甲酸

描述

3-Amino-2-naphthoic acid is a white crystalline solid . It has limited solubility in water but dissolves well in organic solvents . It exhibits both acidic and weak basic properties . This compound finds utility in the synthesis of dyes and pigments . It can also be used as a biochemical reagent for life science related research .

Molecular Structure Analysis

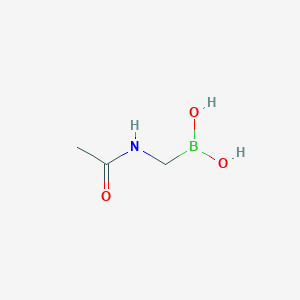

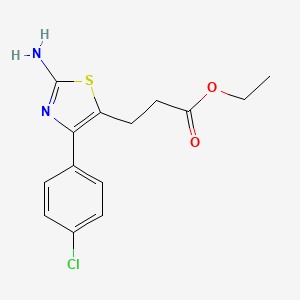

3-Amino-2-naphthoic acid is an organic compound with a chemical formula C11H9NO2 . It is a derivative of naphthalene and contains both an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the naphthalene ring . The molecular weight of this compound is 187.20 .Chemical Reactions Analysis

3-Amino-2-naphthoic acid has been used in the development of a “turn-on” fluorescence probe for the specific detection of cyanate . Upon the addition of sodium cyanate, the weak-fluorescent 3-amino-2-naphthoic acid reacts with CNO−, triggering intense emission of green fluorescence .Physical And Chemical Properties Analysis

3-Amino-2-naphthoic acid is a white crystalline solid . It has limited solubility in water but dissolves well in organic solvents . It exhibits both acidic and weak basic properties . It is also used in the synthesis of dyes and pigments .科学研究应用

麻醉性质

- 麻醉研究:3-氨基-4-硝基-[2]萘甲酸衍生物,特别是 3-羟基-2-萘甲酸的 2-二乙氨基乙酯及其硝基衍生物的研究已经证明了它们的潜在麻醉性质。这项研究将这些衍生物与未取代的酯进行了比较,表明在麻醉剂开发中具有潜在的应用 (Sieger, Ziegler, Klein, & Sokol, 1959)。

络合滴定指示剂

- 络合滴定:与 3-氨基-4-硝基-[2]萘甲酸具有结构相似性的化合物 4-[双(羧甲基)氨基甲基]-3-羟基-2-萘甲酸,已被用作钙和镁络合滴定的荧光指示剂。该应用强调了其在分析化学中测定地质样品中矿物含量的潜力 (Clements, Read, & Sergeant, 1971)。

芳香族化合物合成

- 芳香族化合物的合成:涉及 3-氨基-4-硝基-[2]萘甲酸衍生物的合成过程,例如在 4-氨基-3-苯甲酰萘-1,8-二羧酸的合成中,突出了其在生产各种芳香族化合物中的作用。这些化合物在染料制造中以及潜在的药物中都有应用 (Prabhu & Seshadri, 1984)。

安全和危害

3-Amino-2-naphthoic acid is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . When ingested, it can be harmful and toxic to the body, causing serious health effects such as vomiting, nausea, and even death in extreme cases . Furthermore, this substance can also irritate the skin, causing redness and discomfort upon contact .

作用机制

Target of Action

The primary targets of 3-Amino-4-nitro-2It has been used as a biochemical reagent in life science related research .

Mode of Action

The exact mode of action of 3-Amino-4-nitro-2

Biochemical Pathways

The specific biochemical pathways affected by 3-Amino-4-nitro-2It has been used in life science related research, indicating its potential involvement in various biochemical processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Amino-4-nitro-2. These properties are crucial in determining the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 3-Amino-4-nitro-2

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound2

属性

IUPAC Name |

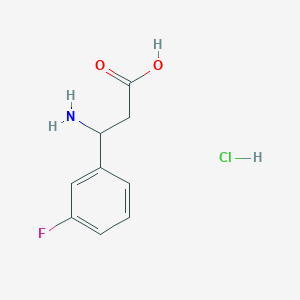

3-amino-4-nitronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c12-9-8(11(14)15)5-6-3-1-2-4-7(6)10(9)13(16)17/h1-5H,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOXDFIGNUTZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2[N+](=O)[O-])N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

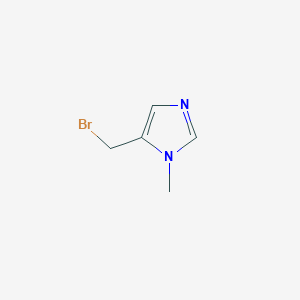

![(2R,4S)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B3268809.png)